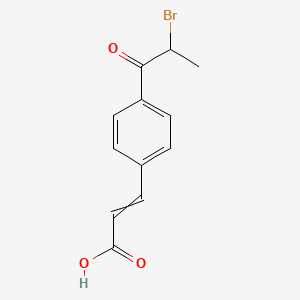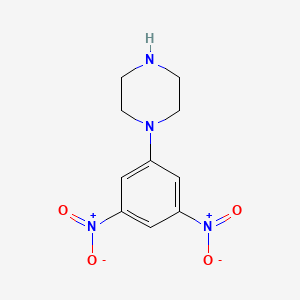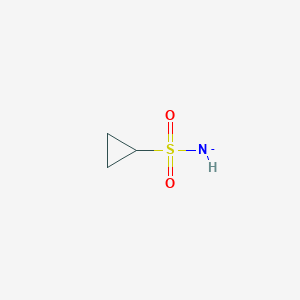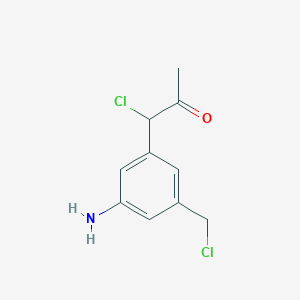
ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride typically involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions in ethanol for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate: Similar in structure but with different substituents on the pyrimidine ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring instead of a pyrimidine ring.
Triazole-pyrimidine hybrids: Compounds that combine pyrimidine and triazole rings, showing different biological activities.
Uniqueness
Ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H9ClN2O3 |
|---|---|
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H |
Clave InChI |
HVSARXMAKSEFEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=O)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)











![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)
